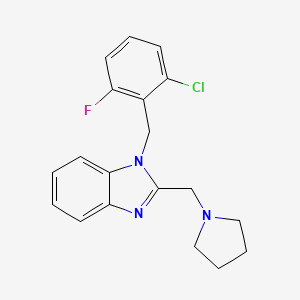

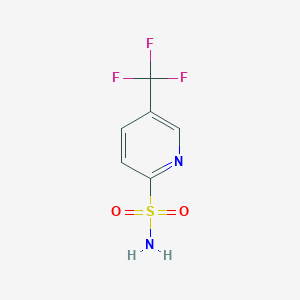

![molecular formula C11H13NO3 B2809276 5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one CAS No. 134580-97-5](/img/structure/B2809276.png)

5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one” is a chemical compound . It is an α-substituted acetone . It undergoes direct aldol reaction with 4-nitrobenzaldehyde in the presence of (S)-BINAM-L-prolinamide/benzoic acid to form predominantly the syn-diasteroisomer .

Synthesis Analysis

The synthesis of “5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one” involves a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis

The molecular formula of “5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one” is C11H13NO3 . Its average mass is 207.226 Da and its monoisotopic mass is 207.089539 Da .科学的研究の応用

Novel Desaturase Inhibitors

The compound 5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one and its derivatives have been explored as potential Δ-5 desaturase (D5D) inhibitors. A study by Fujimoto et al. (2017) focused on the 1,3-oxazolidin-2-one scaffold, leading to the discovery of derivatives with potent in vitro activity, excellent D5D binding affinity, and high oral bioavailability. This research suggests its potential in treating conditions related to D5D enzyme activity, such as metabolic disorders (Fujimoto et al., 2017).

Precursors of cis-2-Amino Alcohols

Chernysheva et al. (2003, 2004) reported the use of 5-methyl-5-(4-methyl-3-pentenyl)-4-methylene-1,3-dioxolan-2-one in reactions with primary amines. These reactions produce 4-hydroxy-4-methyloxazolidin-2-ones, which then form 1-oxa-3-azapentalen-2-ones. These compounds serve as precursors for cis-2-amino alcohols, suggesting their utility in synthesizing complex amino alcohol structures (Chernysheva et al., 2003)(Chernysheva et al., 2004).

Synthesis of Chiral Auxiliaries

Cruz and Rivero (2019) demonstrated the synthesis of chiral auxiliaries using 1,3-oxazolidin-2-one derivatives. The study involved protecting these compounds with a benzyl group and optimizing their synthesis on a solid phase, indicating their potential in asymmetric synthesis and chiral molecule production (Cruz & Rivero, 2019).

Electrochemical Synthesis Applications

Feroci et al. (2005) explored the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2. This approach offers an efficient and environmentally friendly method for synthesizing oxazolidin-2-ones, highlighting their potential in green chemistry (Feroci et al., 2005).

Cleavage Methods

The study by Coe et al. (2003) presented a method for cleaving 1,3-oxazolidin-2- and 5-ones using potassium trimethylsilanolate. This method could be significant in pharmaceutical synthesis where selective cleavage of protective groups is required (Coe et al., 2003).

将来の方向性

The future directions for “5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one” involve its potential use in the early phases of drug discovery . The development of an efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which includes “5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one”, provides a promising method for this purpose .

特性

IUPAC Name |

5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11-12-6-10(15-11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLIILIYNJEOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

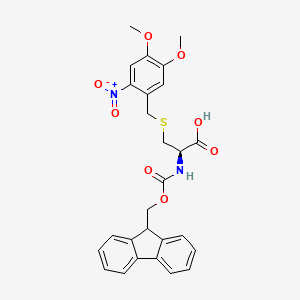

![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2809194.png)

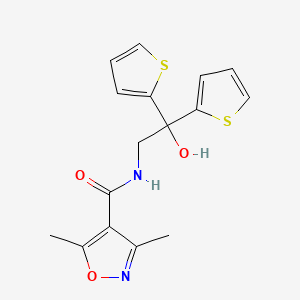

![4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2809204.png)

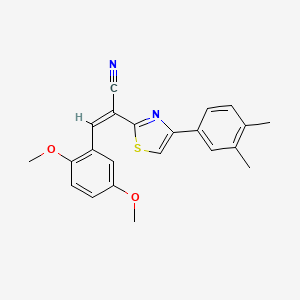

![2-(4-methoxy-3-methylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2809205.png)

![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2809209.png)

![1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2809214.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/no-structure.png)